molecular formula C7H7BrN2O B3153088 1-(2-Aminopyridin-4-yl)-2-bromoethanone CAS No. 750571-38-1

1-(2-Aminopyridin-4-yl)-2-bromoethanone

Cat. No. B3153088
CAS RN: 750571-38-1
M. Wt: 215.05 g/mol
InChI Key: GZWOSYSTJXAPFC-UHFFFAOYSA-N
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Description

“1-(2-Aminopyridin-4-yl)-2-bromoethan-1-one” is a specialty chemical . It is used in the synthesis of various pharmaceutical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Aminopyridin-4-yl)-2-bromoethanone” include a molecular weight of 136.15 . It is a solid at room temperature . The compound is very soluble, with a solubility of 8.96 mg/ml .

Scientific Research Applications

Anti-Fibrosis Activity

Compounds with a pyrimidine moiety, similar to “1-(2-Aminopyridin-4-yl)-2-bromoethanone”, have been employed in the design of structures in medicinal chemistry . These compounds have shown promising anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to present better anti-fibrotic activities than some existing drugs .

Anticancer Agents

Small molecules possessing pyridine and urea moieties have been reported in many of the currently available anticancer agents . A rational design approach was employed to create hybrid small molecules combining urea and pyridine . These synthesized compounds underwent in vitro testing against breast and colon cancer cell lines, revealing potent submicromolar anticancer activity .

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit antimicrobial activities . Therefore, “this compound” could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

Similar to their antimicrobial properties, pyrimidine derivatives are also known for their antiviral activities . This suggests a potential application of “this compound” in the field of antiviral drug development.

Antitumor Activity

Pyrimidine derivatives have been reported to exhibit antitumor activities . This indicates a potential use of “this compound” in the development of antitumor drugs.

Chemical Synthesis

“this compound” could be used as a building block in the synthesis of other complex molecules . Its unique structure could make it a valuable component in the creation of new chemical entities for various applications.

Future Directions

While specific future directions for “1-(2-Aminopyridin-4-yl)-2-bromoethanone” are not mentioned in the search results, research in the field of pyrimidine derivatives is ongoing. These compounds are being studied for their potential biological activities, including anti-inflammatory effects .

properties

IUPAC Name

1-(2-aminopyridin-4-yl)-2-bromoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWOSYSTJXAPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664354
Record name 1-(2-Aminopyridin-4-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

750571-38-1
Record name 1-(2-Aminopyridin-4-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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